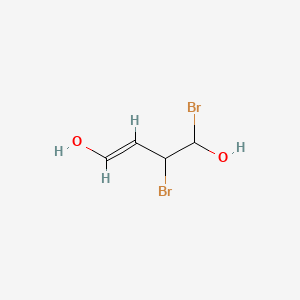

(E)-3,4-dibromobut-1-ene-1,4-diol

Description

Contextual Significance within Halogenated Organic Compounds Research

Halogenated organic compounds are a broad class of molecules that play a significant role in synthetic chemistry. The inclusion of halogen atoms can dramatically alter a molecule's physical properties and chemical reactivity. Vicinal dihalides, for instance, are crucial intermediates in a variety of synthetic pathways. They are often prepared through the dihalogenation of alkenes. nih.gov The presence of both diol and dibromide functionalities in a single molecule, such as a dibrominated alkene diol, offers a rich platform for creating complex molecular architectures.

Importance of (E)-3,4-dibromobut-1-ene-1,4-diol as a Synthetic Building Block

A synthetic building block is a readily available chemical compound that can be used to synthesize more complex molecules. biosynth.comgoogle.comgoogle.com While the general structure of this compound suggests potential as a versatile building block, specific research to validate this role is not found in the available literature.

In contrast, a structural isomer, (E)-2,3-dibromo-2-butene-1,4-diol , is well-documented. It is prepared by the direct bromination of 2-butyne-1,4-diol (B31916) and is utilized as an intermediate in the manufacturing of biocides and as a surfactant in soldering flux. sigmaaldrich.comepa.gov This highlights the synthetic utility that such a class of compounds can possess. However, no equivalent applications or detailed research findings could be retrieved for the specific (E)-3,4-dibromo-1-ene-1,4-diol isomer.

The potential synthetic precursors to this compound, such as 1-butene-3,4-diol and 3,4-dibromobut-1-ene, are known compounds. biosynth.com Theoretically, the target compound could be synthesized via the bromination of 1-butene-3,4-diol or the hydroxylation of 3,4-dibromobut-1-ene. However, specific, peer-reviewed studies detailing these synthetic routes or any subsequent reactions of the product could not be located.

Due to the lack of specific data, no interactive data tables or detailed research findings for this compound can be presented.

Structure

3D Structure

Properties

Molecular Formula |

C4H6Br2O2 |

|---|---|

Molecular Weight |

245.90 g/mol |

IUPAC Name |

(E)-3,4-dibromobut-1-ene-1,4-diol |

InChI |

InChI=1S/C4H6Br2O2/c5-3(1-2-7)4(6)8/h1-4,7-8H/b2-1+ |

InChI Key |

YAZMRTYGIXWSBY-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C/O)\C(C(O)Br)Br |

Canonical SMILES |

C(=CO)C(C(O)Br)Br |

Origin of Product |

United States |

Mechanistic Investigations of E 3,4 Dibromobut 1 Ene 1,4 Diol Formation and Transformation

Elucidation of Electrophilic Addition Mechanisms

The formation of vicinal dihalides from unsaturated precursors is a classic example of electrophilic addition. The reaction proceeds through a multi-step mechanism where the electron-rich carbon-carbon double or triple bond acts as a nucleophile, attacking an electrophilic halogen species. chemistrystudent.comyoutube.com In the synthesis of compounds like (E)-3,4-dibromobut-1-ene-1,4-diol, the starting material is typically an alkyne, such as 2-butyne-1,4-diol (B31916). The addition of bromine across the triple bond leads to the dibromoalkene product. google.com

Experimental evidence and theoretical studies strongly support a mechanism that proceeds through a cyclic halonium ion intermediate rather than an open-chain carbocation, especially in non-polar solvents. pearson.com When a bromine molecule (Br₂) approaches the π-system of the precursor's triple bond, the electron cloud of the triple bond induces a dipole in the Br-Br bond, making one bromine atom partially positive (δ+) and the other partially negative (δ-).

The π electrons from the unsaturated bond attack the electrophilic bromine atom. youtube.com Simultaneously, a lone pair of electrons from the attacking bromine atom forms a bond back to the other carbon of the original triple bond. youtube.com This concerted process results in the formation of a three-membered ring called a cyclic bromonium ion. youtube.comcsbsju.edu This intermediate is significant because it prevents the formation of a highly unstable vinyl carbocation.

The second step of the mechanism involves the nucleophilic attack by a bromide ion (Br⁻), which was formed in the first step. savemyexams.com The bromide ion attacks one of the two carbon atoms of the cyclic bromonium ion from the side opposite to the bromine bridge. youtube.com This "anti-addition" is a direct consequence of the steric hindrance imposed by the bromonium ion ring, which blocks the "syn" (same-side) approach. csbsju.edu This anti-attack forces the two bromine atoms to be on opposite sides of the newly formed double bond, leading specifically to the (E)-isomer of the product. pearson.com

A positively charged carbon species is known as a carbocation, and its stability is a critical factor in determining the pathway of many organic reactions. chemistrystudent.com The stability of a carbocation is influenced by several factors, primarily inductive effects and resonance. Electron-donating groups stabilize a carbocation, while electron-withdrawing groups destabilize it. libretexts.orgmasterorganicchemistry.com The general order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl. libretexts.orgyoutube.com

In the electrophilic addition of bromine to an alkyne or alkene, the formation of a discrete, high-energy carbocation intermediate is generally avoided through the formation of the more stable cyclic bromonium ion. csbsju.edu If a simple carbocation were to form on a double bond (a vinyl carbocation), it would be particularly unstable. The formation of the bromonium ion provides a lower energy pathway.

However, the principles of carbocation stability are still relevant for predicting regioselectivity in unsymmetrical systems or understanding potential side reactions. For instance, in the addition of hydrogen halides (H-X) to an unsymmetrical alkene, the reaction proceeds via the most stable carbocation intermediate (Markovnikov's rule). libretexts.org In the context of this compound, the presence of the two hydroxyl groups (-OH) can exert an electron-withdrawing inductive effect, which would destabilize any adjacent carbocation that might transiently form. This further favors the concerted mechanism involving the bromonium ion.

Table 1: Relative Stability of Carbocation Classes

| Carbocation Type | Structural Feature | Stabilizing Factors | Relative Stability |

| Tertiary (3°) | Positive charge on a carbon bonded to three other carbons | Strong inductive effect and hyperconjugation from three alkyl groups. libretexts.org | Most Stable |

| Allylic/Benzylic | Positive charge adjacent to a C=C double bond or benzene (B151609) ring | Resonance delocalization of the positive charge. libretexts.orgmasterorganicchemistry.com | Very Stable |

| Secondary (2°) | Positive charge on a carbon bonded to two other carbons | Inductive effect and hyperconjugation from two alkyl groups. libretexts.org | Stable |

| Primary (1°) | Positive charge on a carbon bonded to one other carbon | Minimal inductive effect from one alkyl group. youtube.com | Unstable |

| Methyl/Vinyl | Positive charge on CH₃⁺ or on a C=C double bond | No stabilizing alkyl groups or highly unstable sp-hybridized carbon. | Least Stable |

Reaction Pathway Analysis in Derivatization and Further Functionalization

This compound is a versatile building block for the synthesis of more complex molecules, particularly heterocycles. The presence of multiple functional groups—two hydroxyl groups, two bromine atoms, and a carbon-carbon double bond—allows for a variety of subsequent transformations.

One significant derivatization pathway is cyclization. For instance, related butene-1,4-diols are known to undergo acid-catalyzed cyclodehydration to form substituted furans. researchgate.net In a similar vein, this compound could serve as a precursor to 2,5-dihydrofuran (B41785) derivatives.

Furthermore, the diol functionality can be used to synthesize important monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), a key component in conducting polymers. Syntheses starting from but-2-yne-1,4-diol or (Z)-but-2-ene-1,4-diol involve steps such as etherification and thiophene (B33073) formation. researchgate.net The dibromo-diol could potentially enter similar pathways, with the bromine atoms either being retained or substituted during the process.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Cyclodehydration | Acid catalyst (e.g., H₂SO₄) | Substituted Dihydrofurans researchgate.net |

| Etherification | Base (e.g., KOH), Alkyl Halide | Dialkoxy Derivatives |

| Thiophene Formation | Sulfur source (e.g., Lawesson's reagent) | Substituted Thiophenes researchgate.net |

| Nucleophilic Substitution | Nucleophiles (e.g., NaN₃, KCN) | Diazido or Dicyano Derivatives |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Diepoxybutane derivatives |

Stereoelectronic Effects on Reaction Selectivity

Stereoelectronic effects are effects on reaction rates, equilibria, or transition states that arise from the specific spatial arrangement of orbitals. In the formation and reactions of this compound, these effects are paramount in controlling the stereochemical outcome.

The most critical stereoelectronic effect is observed during the formation of the compound via bromination of an alkyne. The mechanism proceeds through a cyclic bromonium ion intermediate, which dictates that the subsequent nucleophilic attack by the bromide ion must occur from the opposite face. pearson.com This strict anti-addition pathway is responsible for the high stereoselectivity of the reaction, yielding the (E)-isomer almost exclusively.

In subsequent reactions, the stereochemistry of the starting material plays a crucial role. For example, in any intramolecular cyclization reaction, the (E) geometry of the double bond and the relative positions of the hydroxyl and bromo substituents will determine the feasibility and stereochemical outcome of the ring-closing step. The molecule's conformation, influenced by the electronic interactions between the polar C-Br and C-O bonds, will favor specific transition states, thereby directing the formation of a particular stereoisomer of the final product. A patent for the synthesis of the isomeric (E)-2,3-dibromo-2-butene-1,4-diol notes that controlling reaction parameters like temperature and the rate of acid addition is crucial for maintaining high selectivity and yield, underscoring the sensitivity of the reaction to its conditions. google.com

Chemical Reactivity and Transformational Chemistry of E 3,4 Dibromobut 1 Ene 1,4 Diol

Nucleophilic Substitution Reactions at Brominated Centers

The presence of two bromine atoms on adjacent carbons in (E)-3,4-dibromobut-1-ene-1,4-diol suggests a susceptibility to nucleophilic substitution reactions. The allylic nature of the C-Br bonds can facilitate displacement through both SN2 and SN1 mechanisms, with the potential for allylic rearrangements. nih.govmasterorganicchemistry.comresearchgate.net The specific pathway is often dictated by the nature of the nucleophile, the solvent, and the reaction conditions.

While specific studies on this compound are not extensively documented, the general reactivity of allylic halides provides a predictive framework. nih.gov Strong, soft nucleophiles would be expected to favor an SN2-type displacement of the bromine atoms. The stereochemistry of the starting material would play a crucial role in determining the stereochemical outcome of the product.

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

| Thiolate | Sodium thiophenoxide | Dithioether derivative | SN2 |

| Azide | Sodium azide | Diazide derivative | SN2 |

| Cyanide | Potassium cyanide | Dinitrile derivative | SN2 |

| Amine | Ammonia, Primary/Secondary amines | Diamine derivatives | SN2 |

This table presents potential nucleophilic substitution reactions based on the general reactivity of allylic halides. Specific experimental data for this compound is not available in the provided search results.

Transformations Involving Hydroxyl Functionalities

The two primary hydroxyl groups in this compound offer additional sites for chemical modification, further expanding its synthetic utility. These transformations can be broadly categorized into oxidation, reduction, and derivatization through esterification and etherification.

Oxidation Reactions

The oxidation of the primary alcohol functionalities in this compound can lead to the corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.orgorganic-chemistry.org The presence of the vicinal dibromoalkene moiety may influence the choice of oxidant to avoid unwanted side reactions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to convert the diol to the corresponding dialdehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) could potentially lead to the formation of the dicarboxylic acid, although care must be taken to prevent cleavage of the carbon-carbon double bond. libretexts.org

| Oxidizing Agent | Potential Product | Notes |

| Pyridinium chlorochromate (PCC) | (E)-3,4-dibromobut-1-ene-1,4-dial | Selective for aldehyde formation. |

| Dess-Martin periodinane | (E)-3,4-dibromobut-1-ene-1,4-dial | Mild and selective oxidant. |

| Potassium permanganate (KMnO4) | (E)-3,4-dibromobut-1,4-dienoic acid | Risk of over-oxidation and C=C cleavage. libretexts.org |

| Jones Reagent (CrO3/H2SO4) | (E)-3,4-dibromobut-1,4-dienoic acid | Strong oxidizing conditions. |

This table outlines potential oxidation reactions based on general principles of alcohol oxidation. Specific experimental data for this compound is not available in the provided search results.

Reduction Reactions

The reduction of this compound can target either the carbon-carbon double bond or the carbon-bromine bonds. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas would likely reduce the double bond to afford 3,4-dibromobutane-1,4-diol. organic-chemistry.org The stereochemical outcome of this reduction would depend on the catalyst and reaction conditions.

Alternatively, reductive debromination can be achieved using various reagents, such as zinc dust or sodium borohydride (B1222165) in the presence of a catalyst, to yield but-2-ene-1,4-diol. The geometry of the resulting double bond would be of interest in such transformations.

Esterification and Etherification Strategies

The hydroxyl groups of this compound can be readily converted into esters and ethers. Esterification can be achieved using acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield the corresponding diacetate ester.

Etherification, on the other hand, can be accomplished via the Williamson ether synthesis, where the diol is first deprotonated with a strong base like sodium hydride to form the dialkoxide, which is then reacted with an alkyl halide.

Olefin Metathesis and Cross-Coupling Applications

The carbon-carbon double bond in this compound opens up possibilities for its use in powerful carbon-carbon bond-forming reactions like olefin metathesis and palladium-catalyzed cross-coupling reactions.

While the presence of two bromine atoms might complicate catalysis, vicinal dibromoalkenes have been utilized as protected alkynes in ring-closing metathesis, suggesting a potential strategy for this substrate. nih.gov In such a scenario, the dibromoalkene would be stable to the metathesis catalyst, and subsequent debromination would reveal the alkyne functionality.

The bromine atoms themselves serve as handles for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings could be employed to introduce new carbon substituents at the 3- and 4-positions. scribd.com The stereochemistry of the double bond would likely be retained under these conditions.

| Reaction Type | Catalyst/Reagents | Potential Outcome |

| Ring-Closing Metathesis (as alkyne surrogate) | Grubbs' or Schrock's catalyst | Formation of a macrocycle after debromination. nih.gov |

| Suzuki Coupling | Pd catalyst, boronic acid, base | Disubstituted but-1-ene-1,4-diol derivative. |

| Stille Coupling | Pd catalyst, organostannane | Disubstituted but-1-ene-1,4-diol derivative. |

| Heck Coupling | Pd catalyst, alkene, base | Formation of a more complex unsaturated system. |

This table illustrates potential applications in modern synthetic reactions based on the known reactivity of similar functional groups. Specific experimental data for this compound is not available in the provided search results.

Cyclization and Rearrangement Pathways

The arrangement of functional groups in this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic compounds. For instance, treatment with a base could induce an intramolecular Williamson ether synthesis, where one hydroxyl group displaces the adjacent bromine atom to form a substituted oxetane (B1205548) or furan (B31954) derivative. The regioselectivity of such a cyclization would be an important aspect to investigate. The synthesis of functionalized furans from brominated precursors has been documented, suggesting a feasible pathway. nih.gov

Furthermore, the allylic nature of the dibromide could lead to interesting rearrangement pathways under certain conditions, such as acid or heat. Allylic rearrangements are well-known for similar systems and could lead to the formation of isomeric products. nih.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Characterization

The analytical characterization of this compound can be challenging due to its polarity and thermal lability, which can lead to poor chromatographic performance and low sensitivity in mass spectrometry. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties. For this compound, derivatization of its two hydroxyl groups is a key strategy to enhance its volatility for gas chromatography (GC) and improve its ionization efficiency for mass spectrometry (MS).

Acylation for Liquid Chromatography-Mass Spectrometry Analysis

Acylation is another effective derivatization strategy that involves the introduction of an acyl group into a molecule, typically by reacting an alcohol or amine with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. nih.gov For the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS), acylation can be employed to improve its chromatographic retention on reversed-phase columns and to enhance its ionization efficiency, particularly in electrospray ionization (ESI). researchgate.net

The derivatization of the hydroxyl groups of this compound with an appropriate acylating agent can introduce a nonpolar moiety, increasing its hydrophobicity and retention in reversed-phase LC. Furthermore, the choice of the acylating agent can introduce a readily ionizable group, significantly improving the sensitivity of MS detection. sigmaaldrich.com

For instance, derivatization with an agent containing a tertiary amine group, such as 4-(dimethylamino)benzoyl chloride (DMABC), can lead to a derivative that is readily protonated, yielding a strong signal in positive-ion ESI-MS. sigmaaldrich.com Another approach involves using fluorinated acylating agents, like heptafluorobutyric anhydride (HFBA). nih.gov The resulting fluorinated esters are highly electronegative, which can enhance their detection by electron capture negative ion mass spectrometry (ECNI-MS) if a GC-based method is used, or potentially improve ionization in negative-ion ESI-MS.

The reaction conditions for acylation typically involve dissolving the analyte in a suitable aprotic solvent and adding the acylating agent, often in the presence of a base catalyst to facilitate the reaction. nih.gov

Table 2: Common Acylating Agents for LC-MS Derivatization of Alcohols

| Acylating Agent | Abbreviation | Key Characteristics |

| Acetic Anhydride | Ac₂O | Introduces an acetyl group, increasing hydrophobicity. nih.gov |

| Heptafluorobutyric Anhydride | HFBA | Introduces a fluorinated acyl group, enhancing detectability by electron capture and potentially in negative-ion MS. nih.gov |

| 4-(Dimethylamino)benzoyl chloride | DMABC | Introduces a moiety with a readily ionizable tertiary amine, significantly improving sensitivity in positive-ion ESI-MS. sigmaaldrich.com |

| Dansyl Chloride | - | Reacts with hydroxyl groups to form fluorescent and readily ionizable derivatives for enhanced detection. sigmaaldrich.com |

The selection of the acylation reagent depends on the specific analytical requirements, such as the desired polarity of the derivative and the ionization mode to be used in the mass spectrometer. By converting the polar hydroxyl groups to less polar and more readily ionizable ester groups, acylation serves as a powerful tool for the sensitive and robust analysis of this compound by LC-MS.

Advanced Spectroscopic and Structural Elucidation of E 3,4 Dibromobut 1 Ene 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (E)-3,4-dibromobut-1-ene-1,4-diol, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign the proton and carbon signals and to determine the stereochemistry of the molecule.

Proton NMR (¹H NMR) for Vicinal Coupling Constants and Stereochemistry

The ¹H NMR spectrum of this compound provides crucial information regarding the chemical environment and connectivity of the protons in the molecule. The stereochemistry across the carbon-carbon double bond is of particular interest. The magnitude of the vicinal coupling constant (³J) between the olefinic protons is a key determinant of the double bond geometry. According to the Karplus relationship, a larger coupling constant is typically observed for protons in a trans or (E) configuration compared to a cis or (Z) configuration.

In a typical ¹H NMR spectrum of this compound, one would expect to observe signals for the hydroxyl protons (-OH), the methine protons (-CHBr), and the methylene (B1212753) protons (-CH=CH-). The exact chemical shifts can vary depending on the solvent used. For the related compound, trans-2,3-dibromo-2-butene-1,4-diol (B146538), which is likely the (E) isomer, the following proton signals have been reported in DMSO-d6: a signal at approximately 5.54 ppm attributed to the hydroxyl protons and a signal at around 4.32 ppm for the methylene protons.

A detailed analysis of the vicinal coupling constants between the protons on the double bond and the adjacent carbons would allow for the definitive assignment of the (E) stereochemistry.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -OH | Variable, broad singlet | s (br) | - |

| H-1, H-4 | ~ 4.2 - 4.5 | d | ~ 5-7 |

| H-2, H-3 | ~ 6.0 - 6.5 | t | ~ 5-7 |

Note: This is a predicted data table based on general principles and data for similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments within the molecule. For this compound, due to the symmetry of the (E) isomer, two distinct carbon signals are expected: one for the two equivalent carbons of the double bond (C-2 and C-3) and one for the two equivalent hydroxymethyl carbons (C-1 and C-4).

The carbon atoms attached to the electronegative bromine and oxygen atoms will be deshielded and appear at a higher chemical shift (downfield). The olefinic carbons will also resonate in the downfield region characteristic of sp² hybridized carbons. For the related compound, trans-2,3-dibromo-2-butene-1,4-diol, ¹³C NMR data is available, which can be used as a reference.

Table 2: Representative ¹³C NMR Chemical Shift Data for a Substituted But-2-ene-1,4-diol Scaffold

| Carbon | Representative Chemical Shift (ppm) |

| C-1, C-4 | 60 - 70 |

| C-2, C-3 | 125 - 135 |

Note: This table is based on general values for similar structures. Specific experimental data for this compound is required for precise assignment.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity and spatial relationships between atoms in a molecule.

A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the hydroxyl protons and the adjacent methylene protons (if coupling is not suppressed by exchange), and between the olefinic protons and the adjacent methylene protons.

An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and carbon-carbon double bond (C=C) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening resulting from hydrogen bonding. The C=C stretching vibration for a trans-alkene typically appears in the region of 1660-1680 cm⁻¹, and a C-H out-of-plane bending vibration for a trans-alkene is expected around 960-980 cm⁻¹. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

An available IR spectrum for trans-2,3-dibromo-2-butene-1,4-diol confirms the presence of these key functional groups, providing strong evidence for the proposed structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C=C | Stretching | 1660 - 1680 |

| C-H (alkene) | Out-of-plane bending | 960 - 980 |

| C-O | Stretching | 1000 - 1260 |

| C-Br | Stretching | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₄H₆Br₂O₂), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of water (H₂O), bromine radicals (Br•), or hydroxymethyl radicals (•CH₂OH). Analysis of the m/z values of the fragment ions can help to piece together the structure of the original molecule.

Table 4: Predicted HRMS Fragmentation Data for this compound

| m/z (Fragment) | Possible Identity |

| [M]+ | C₄H₆⁷⁹Br₂O₂⁺, C₄H₆⁷⁹Br⁸¹BrO₂⁺, C₄H₆⁸¹Br₂O₂⁺ |

| [M - H₂O]+ | C₄H₄Br₂O⁺ |

| [M - Br]+ | C₄H₆BrO₂⁺ |

| [M - CH₂OH]+ | C₃H₃Br₂O⁺ |

Note: This is a predicted fragmentation pattern. Actual HRMS analysis would be required to confirm these pathways.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the (E) stereochemistry of the double bond and revealing the conformation of the molecule in the solid state.

Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding between the hydroxyl groups, would be elucidated. This information is crucial for understanding the physical properties of the compound in its solid form. While no crystal structure for the title compound is currently available in the public domain, data for structurally related dibrominated butane (B89635) or butene derivatives could provide valuable comparative information regarding the influence of the bromine and hydroxyl substituents on the molecular geometry.

Theoretical and Computational Studies of E 3,4 Dibromobut 1 Ene 1,4 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific data is available in the searched literature.

Conformational Analysis and Stability Studies

No specific data is available in the searched literature.

Reaction Mechanism Predictions via Computational Modeling

No specific data is available in the searched literature.

Spectroscopic Property Predictions and Validation

No specific data is available in the searched literature.

Applications of E 3,4 Dibromobut 1 Ene 1,4 Diol As a Synthetic Intermediate in Advanced Chemical Research

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of reactive functional groups in (E)-3,4-dibromobut-1-ene-1,4-diol renders it a valuable building block for the synthesis of complex organic structures, including various heterocyclic compounds. The interplay between the hydroxyl groups and the vicinal bromine atoms on the double bond allows for a range of chemical transformations, leading to the formation of diverse molecular frameworks.

While extensive research on its application in the synthesis of highly complex natural products is not widely documented, its potential is evident from its known reactivity. The diol functionality allows for esterification and etherification reactions, while the vinyl dibromide moiety can participate in various coupling reactions and is a precursor to other functional groups. For instance, the reaction of similar brominated diols has been shown to lead to the formation of functionalized furans and other heterocyclic systems, which are key components in many biologically active molecules and functional materials. The inherent reactivity of this compound makes it a promising candidate for the development of novel synthetic routes toward complex molecular targets.

Intermediate in Macromolecular and Polymer Synthesis Research

This compound serves as a crucial monomer in the synthesis of various polymers, particularly in the development of flame-retardant materials. The presence of bromine atoms in the polymer backbone imparts significant fire-resistant properties to the resulting materials.

One of the primary applications of this diol is in the production of flame-retardant polyester (B1180765) and polyurethane foams. researchgate.net It can be reacted with dicarboxylic acids, such as adipic acid, isophthalic acid, and phthalic acid, or their corresponding acid chlorides, to form fire-resistant polyester resins. researchgate.net Similarly, it is used in the synthesis of polyurethane foams and elastomers by reacting it with diisocyanates. researchgate.net The incorporation of this brominated diol into the polymer structure enhances the limiting oxygen index (LOI) of the material, a key measure of its flame retardancy. For example, polyurethane foams containing a polyol derived from 2,3-dibromo-2-butene-1,4-diol have shown higher LOI values compared to those with non-brominated polyols. researchgate.net This indicates a significant improvement in the material's resistance to combustion.

The diol's utility extends to the synthesis of oligomers with specific functionalities. For instance, it has been used to synthesize an oligomer, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate, which has been investigated as a corrosion inhibitor. sigmaaldrich.com This demonstrates the versatility of this compound in creating functional macromolecules beyond flame retardants.

Table 1: Applications of this compound in Polymer Synthesis

| Polymer Type | Co-reactant(s) | Key Property/Application |

| Fire-resistant Polyesters | Dicarboxylic acids (e.g., adipic acid, phthalic acid) | Flame retardancy |

| Fire-resistant Polyurethanes | Diisocyanates | Flame retardancy, improved LOI |

| Functional Oligomers | Terephthalate derivatives | Corrosion inhibition |

Role in the Development of Novel Brominating Reagents

The presence of two reactive bromine atoms makes this compound a potential precursor for the development of novel brominating reagents. While specific, commercially available brominating agents derived directly from this diol are not extensively documented in readily available literature, its structure suggests potential pathways for such applications.

The vinyl dibromide functionality could, under specific reaction conditions, be harnessed to deliver bromine to other organic substrates. The development of new brominating agents is an active area of research, driven by the need for reagents with improved selectivity, milder reaction conditions, and enhanced safety profiles. The functional group array in this compound offers possibilities for creating tailored brominating agents where the diol backbone could influence the reagent's solubility, reactivity, and stereoselectivity. Further research in this area could unlock new applications for this versatile compound.

Contribution to Supramolecular Chemistry Components

Currently, there is a lack of specific research literature detailing the direct application of this compound in the construction of supramolecular assemblies. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The design of molecules that can self-assemble into specific architectures is a key aspect of this field.

While direct evidence is wanting, the structure of this compound possesses features that could be exploited in supramolecular chemistry. The two hydroxyl groups are capable of forming hydrogen bonds, a fundamental interaction in self-assembly processes. Furthermore, the bromine atoms could potentially participate in halogen bonding, another important non-covalent interaction that is increasingly being utilized in the design of supramolecular structures. The rigid E-alkene core provides a defined geometric constraint. Future research could explore the potential of this diol or its derivatives as building blocks for the rational design and synthesis of novel supramolecular architectures, such as liquid crystals, gels, or molecular containers.

Future Research Directions and Unexplored Reactivity of E 3,4 Dibromobut 1 Ene 1,4 Diol

Development of Novel Stereoselective Catalytic Transformations

The presence of two stereocenters (at C3 and C4) and multiple reactive functional groups makes (E)-3,4-dibromobut-1-ene-1,4-diol an ideal candidate for the development of new stereoselective catalytic methods. Future research could focus on transformations that selectively target one or more of these functionalities with high stereocontrol.

One promising avenue is the catalytic asymmetric functionalization of the diol moiety. Drawing parallels from established methods for the kinetic resolution of alcohols, novel chiral catalysts could be designed to selectively acylate, silylate, or etherify either the primary or the secondary hydroxyl group. This would provide enantiopure derivatives that are valuable building blocks for complex molecule synthesis.

Furthermore, the development of catalytic systems for the stereoselective substitution of the bromine atoms is a significant area for exploration. Chiral ligands complexed to transition metals could potentially mediate the substitution of one or both bromine atoms with a variety of nucleophiles, allowing for the controlled installation of new stereocenters. Research into the enantioselective 1,4-dihydroxylation of 1,3-dienes has established precedents for controlling stereochemistry across a four-carbon backbone. nih.gov Similarly, regio- and stereoselective hydroboration of 1,3-dienes using nickel catalysts has proven effective for creating stereodefined allylboron reagents, highlighting the potential for catalyst-controlled transformations on unsaturated systems. organic-chemistry.org

Exploration of Organometallic Chemistry Applications

The carbon-bromine bonds and the π-system of the alkene in this compound are prime handles for a wide array of organometallic transformations. Future work could extensively map its reactivity with various transition metal catalysts to forge new carbon-carbon and carbon-heteroatom bonds.

A significant research direction would be its use in cross-coupling reactions. The vicinal dibromide offers opportunities for sequential or double cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This could lead to the synthesis of complex poly-substituted butene diols with tailored electronic and steric properties. The selective activation of the C-Br bond at the secondary versus the tertiary carbon would be a key challenge to address.

Moreover, the allylic alcohol functionalities, in concert with the alkene, could serve as a precursor to π-allyl metal complexes. For instance, reaction with palladium(0) could generate a π-allyl palladium intermediate, which could then be trapped by nucleophiles. The stereochemical outcome of such reactions would be of fundamental interest. The synthesis of other halogenated dienes, such as (E,E)-1,4-diiodobuta-1,3-diene via platinum catalysis, demonstrates the utility of organometallic methods in constructing functionalized diene systems. researchgate.net

Integration into Flow Chemistry Synthesis Methodologies

The synthesis and subsequent transformation of this compound are well-suited for the application of flow chemistry. This technology offers significant advantages in terms of safety, reproducibility, and scalability, particularly when dealing with hazardous reagents or unstable intermediates.

Future research could focus on developing a continuous flow process for the synthesis of the title compound itself. The likely use of elemental bromine, a hazardous and reactive substance, would be made significantly safer by employing a flow reactor, which minimizes the volume of the reagent present at any given time. Precise control over reaction temperature, pressure, and residence time can lead to higher selectivity and yield, minimizing the formation of byproducts.

Beyond its synthesis, the integration of subsequent transformations into a "telescoped" flow sequence is a compelling prospect. Highly reactive organometallic intermediates generated from this compound could be generated and immediately consumed in a subsequent reaction coil, avoiding decomposition and improving the efficiency of multi-step syntheses. The general principles of transferring chemical processes from batch to flow mode are well-established and could serve as a blueprint for developing methods involving this compound. youtube.com

Advanced Materials Precursor Design and Synthesis (excluding direct product applications)

As a polyfunctional molecule, this compound holds considerable, albeit unrealized, potential as a monomer or cross-linking agent in the design of advanced polymers. quora.com Its four distinct functional groups offer multiple handles for incorporation into polymer backbones or for post-polymerization modification.

A primary area of investigation would be its use as a diol monomer in polycondensation reactions. Reaction with dicarboxylic acids or their derivatives could yield novel polyesters. chemistrysteps.com The presence of the alkene and bromine atoms along the polymer backbone would create materials with built-in functionality. These groups could be used to alter the polymer's properties, for example, by cross-linking through the alkene or by grafting other molecules onto the backbone via substitution of the bromine atoms.

The design of functional monomers is a key aspect of creating next-generation polymeric materials. rsc.orgnih.gov Research could focus on how the specific stereochemistry and functionality of this compound influence the macroscopic properties of the resulting polymers, such as thermal stability, crystallinity, and chemical resistance. This exploration could lead to the rational design of new materials with tailored characteristics, leveraging the unique structural features of this versatile, hypothetical building block. The use of other renewable diols, such as those derived from vegetable oils, in creating novel polymer structures provides a strong precedent for this line of inquiry. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3,4-dibromobut-1-ene-1,4-diol, and how is stereochemical control achieved during synthesis?

- Methodological Answer : The compound can be synthesized via bromination of (E)-but-1-ene-1,4-diol precursors using brominating agents like N-bromosuccinimide (NBS) or HBr in controlled conditions. Stereochemical control of the E-configuration is achieved by optimizing reaction temperature, solvent polarity, and steric effects during bromination. For example, bulky solvents may favor trans-addition, preserving the E geometry. Purification via column chromatography or recrystallization ensures product integrity. Structural analogs like (E)-2-butene-1,4-diol highlight the importance of stereochemical preservation . Stereoselective biotransformation methods, as seen in other diol systems, may also offer enzymatic pathways for synthesis .

Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for confirming the E-configuration and diol functionality. For instance, coupling constants in ¹H NMR distinguish trans-alkene protons. Infrared (IR) spectroscopy identifies hydroxyl and C-Br stretches. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (MS) validates purity. X-ray crystallography provides definitive stereochemical confirmation, as demonstrated in studies of structurally related diols .

Q. What are the key challenges in handling and purifying this compound, given its functional groups?

- Methodological Answer : The diol group’s hygroscopic nature necessitates anhydrous conditions during storage. Bromine substituents increase sensitivity to light and heat, requiring amber glassware and inert atmospheres. Purification challenges include separating stereoisomers; techniques like chiral chromatography or fractional crystallization are recommended. Solvent selection (e.g., dichloromethane or ethyl acetate) must balance polarity to avoid decomposition. Similar handling protocols are applied to 1,4-dibromo-2-butanol analogs .

Advanced Research Questions

Q. How does the presence of vicinal dibromo and diol groups in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The dibromo moiety enables participation in Suzuki-Miyaura or Ullmann couplings, where bromine acts as a leaving group. The diol can be protected (e.g., as acetonides) to prevent interference during metal-catalyzed reactions. For example, Grubbs’ metathesis (used in cis-2-butene-1,4-diol systems) could be adapted to modify the alkene backbone . Catalytic hydrogenation, as in 2-butyne-1,4-diol conversions, may reduce the alkene selectively while preserving bromine substituents .

Q. What strategies can be employed to utilize this compound as a building block in synthesizing complex molecules, such as natural products or pharmaceuticals?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Natural product synthesis : Functionalize the alkene via epoxidation or dihydroxylation, followed by bromine substitution.

- Pharmaceutical derivatives : Couple the dibromo unit with aryl boronic acids (Suki reaction) to generate bioactive scaffolds.

- Antimicrobial agents : Analogous to benzene-1,4-diol derivatives, introduce prenyl or alkyl groups to enhance bioactivity .

Protection-deprotection strategies (e.g., silylation of diols) ensure regioselectivity in multi-step syntheses .

Q. How can computational chemistry methods aid in predicting the reactivity and stability of this compound under various reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states for bromine substitution or alkene reactivity. Molecular dynamics simulations assess solvent effects on stereochemical stability. Software like Gaussian or ORCA models reaction pathways, while cheminformatics tools (e.g., RDKit) optimize synthetic routes. These methods align with research frameworks emphasizing data-driven experimental design .

Q. In the context of green chemistry, what catalytic systems could synthesize this compound with high atom economy and minimal waste?

- Methodological Answer : Bio-derived catalysts, such as Pd nanoparticles on bacterial biomass (bio-Pd), show promise for selective hydrogenation or bromination . Enzymatic bromoperoxidases offer stereocontrol in aqueous media, reducing toxic byproducts. Solvent-free mechanochemical methods or flow chemistry enhance scalability and energy efficiency, as demonstrated in related diol syntheses .

Q. What are the documented biological activities of structurally similar diol and dibromo compounds, and how might this compound be evaluated for such activities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.